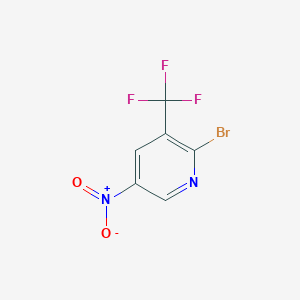

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Descripción

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₂BrF₃N₂O₂ and a molecular weight of 303.00 g/mol. This compound features a pyridine ring substituted with a bromine atom at position 2, a nitro group (-NO₂) at position 5, and a trifluoromethyl (-CF₃) group at position 3. Its synthesis involves bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one using PBr₃ and Br₂, yielding an 88% product under optimized conditions .

The nitro and trifluoromethyl groups render the aromatic ring electron-deficient, making it highly reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This compound serves as a critical intermediate in synthesizing carbonitriles, pharmaceuticals, and agrochemicals .

Propiedades

IUPAC Name |

2-bromo-5-nitro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTGDIMWBUVWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704891 | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956104-42-0 | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis via Malonate Intermediate (Detailed Patent-Based Method)

A robust synthetic route is described in patent CN109232399B, which outlines a four-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine. This method is notable for its scalability, moderate yields, and use of readily available raw materials.

| Step | Reaction Description | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Formation of dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate | Diethyl malonate + NaH in THF at 0°C; dropwise addition of 2-chloro-3-trifluoromethyl-5-nitropyridine; stirred 16-24h at 10-25°C | ~140% (crude) | Excess mass due to malonate ester formation; intermediate compound 2 |

| 2 | Hydrolysis and decarboxylation to 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | Reflux in 6N HCl at 100°C overnight | 30-76.6% (varies by acid concentration and temp) | Optimized conditions favor 76.6% yield (6N HCl, 100°C, 24h) |

| 3 | Reduction of nitro group to amine | Fe powder in acetic acid, heated to 80°C for 24h | Not specified | Produces 6-methyl-5-(trifluoromethyl)pyridin-3-amine (compound 4) |

| 4 | Sandmeyer-type bromination | CuBr + tert-butyl nitrite in acetonitrile at 25°C for 2h | ~34.6% | Converts amine to 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (final product) |

Table 1: Hydrolysis Reaction Optimization

| Example | HCl Molarity | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6N | 100 | 24 | 76.6 |

| 7 | 2N | 80 | 24 | 30 |

| 8 | 2N | 100 | 24 | 45 |

| 9 | 8N | 100 | 24 | 58 |

This method provides a practical synthesis with a total yield of about 31.1% for the target brominated trifluoromethyl pyridine. The process benefits from simple operations, inexpensive reagents, and suitability for large-scale production.

Direct Bromination and Nitration Route

Another common synthetic approach involves direct bromination and nitration of 3-(trifluoromethyl)pyridine:

Bromination: Treatment of 3-(trifluoromethyl)pyridine with bromine in the presence of Lewis acid catalysts such as iron or aluminum bromide selectively introduces bromine at the 2-position of the pyridine ring.

Nitration: The brominated intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

This approach is widely used in industrial settings due to its straightforwardness and scalability. Reaction parameters such as temperature, acid concentration, and reaction time are optimized to maximize yield and purity. Industrial production often employs continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance efficiency.

Preparation of 2-Nitro-5-bromopyridine as a Key Intermediate

Since 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine contains the 2-nitro-5-bromo substitution pattern, methods for preparing 2-nitro-5-bromopyridine are relevant:

- Starting from 2-amino-5-bromopyridine, nitration is achieved by oxidation with peracetic acid in acetic acid solvent under controlled temperature (<30°C).

- After reaction completion, acetic acid is distilled off under reduced pressure, followed by pH adjustment to alkaline conditions to precipitate the target compound.

- Filtration and drying yield 2-nitro-5-bromopyridine efficiently with improved safety and cost-effectiveness compared to older methods.

This intermediate can then be further functionalized to introduce the trifluoromethyl group or used in other synthetic routes.

Alternative Methods and Research Findings on Trifluoromethylpyridines

Research literature indicates three main methods for preparing trifluoromethylpyridine derivatives:

- Halogen exchange reactions starting from chlorinated or fluorinated pyridines.

- Pyridine ring construction from trifluoromethyl-containing building blocks via cyclocondensation.

- Direct trifluoromethylation using trifluoromethyl active species (e.g., trifluoromethyl copper reagents) reacting with bromo- or iodopyridines.

Among these, ring construction and halogen exchange are most commonly employed industrially. While these methods focus more broadly on trifluoromethylpyridines, they provide context for the synthesis of this compound, especially regarding the introduction of trifluoromethyl groups and halogen substituents.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-step via malonate intermediate | 2-chloro-3-trifluoromethyl-5-nitropyridine, diethyl malonate | NaH, HCl, Fe powder, CuBr, tert-butyl nitrite | 0-100°C, reflux, 24h per step | ~31% total | Scalable, cost-effective, well-characterized | Moderate overall yield, multi-step |

| Direct bromination and nitration | 3-(trifluoromethyl)pyridine | Br2, Fe/AlBr3, HNO3/H2SO4 | Controlled temp, acid media | Not explicitly reported | Simpler, industrially feasible | Requires careful control to avoid overreaction |

| 2-nitro-5-bromopyridine intermediate | 2-amino-5-bromopyridine | Peracetic acid, acetic acid | <30°C, mild oxidation | Efficient | Safer, cost-effective nitration | Specific to intermediate stage |

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Reduction: Formation of 2-bromo-5-amino-3-(trifluoromethyl)pyridine.

Oxidation: Formation of oxidized derivatives, though less common.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Molecules

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is believed to contribute to its bioactivity by undergoing bioreduction to form reactive intermediates that interact with cellular components.

Pharmaceutical Development

Precursor for Drug Candidates

The compound is explored as a precursor in synthesizing drug candidates targeting specific enzymes or receptors. Its trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for drug efficacy.

Table 2: Pharmaceutical Applications

| Application | Description | Reference |

|---|---|---|

| Drug Synthesis | Intermediate in drugs targeting TRPA1 channels | |

| Enzyme Inhibition | Potential use in designing enzyme inhibitors |

Industrial Applications

Material Development

In industry, this compound is utilized to develop materials with specific properties such as high thermal stability and resistance to chemical degradation. This makes it suitable for applications in coatings and specialty polymers.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparación Con Compuestos Similares

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and applications of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine with analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound create a highly electron-deficient ring, favoring nucleophilic aromatic substitution (NAS) at the bromine site. This contrasts with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, where the methoxy (-OCH₃) group is electron-donating, directing electrophiles to ortho/para positions . Halogen substituents (Br, Cl) enhance cross-coupling reactivity. For example, 2-bromo-3-chloro-5-(trifluoromethyl)pyridine undergoes sequential Suzuki-Miyaura reactions due to differential halogen leaving-group abilities .

Bioactivity and Applications:

- Fluorine in 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine improves metabolic stability and membrane permeability, making it valuable in pharmaceutical lead optimization .

- The hydroxyl group in 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine enables its use as a MALDI matrix, detecting 185 metabolites in liver tissue—outperforming traditional matrices like DHB .

Research Findings and Trends

- Agrochemicals: Brominated pyridines with CF₃ groups are key intermediates for insecticides (e.g., tyclopyrazoflor) and herbicides .

- Pharmacology: Fluorinated analogs show promise in targeting kinase inhibitors and antimicrobial agents .

- Analytical Chemistry: Hydroxy and nitro substituents enhance MALDI-MS imaging sensitivity, enabling spatial metabolite profiling .

Actividad Biológica

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C6H2BrF3N2O2. Its structure consists of a pyridine ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 255.99 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 956104-42-0 |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, nitropyridine derivatives have been shown to possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial enzymes or disruption of cellular processes. The nitro group in particular can undergo reduction to form reactive intermediates that interact with bacterial DNA, leading to cell death .

Case Studies

A notable case study involved the evaluation of related nitropyridine compounds in clinical settings. In one instance, exposure to 5-bromo-2-nitropyridine led to severe toxicological effects, including methemoglobinemia and acute renal failure . While this study does not directly assess this compound, it highlights the potential toxicity associated with nitropyridine derivatives.

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its safe application in pharmacology. Reports indicate that related compounds can cause irritation and systemic toxicity upon exposure, necessitating careful handling and risk assessment in laboratory and industrial settings .

Table 2: Toxicity Data

| Toxicity Endpoint | Observations |

|---|---|

| Skin Irritation | Moderate |

| Respiratory Irritation | Severe |

| Systemic Toxicity | Potentially high |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-nitro-3-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves sequential nitration and bromination steps. For example, nitration of 3-(trifluoromethyl)pyridine derivatives followed by bromination at the 2-position yields the target compound. A reported protocol achieved a 75% yield using controlled reaction conditions (e.g., nitration with HNO₃/H₂SO₄ at 0–5°C, followed by bromination with Br₂ in CH₂Cl₂) . Characterization via and NMR is critical to confirm regioselectivity and purity.

Q. How can researchers confirm the regioselectivity of bromination in this compound?

- Methodological Answer : Regioselectivity is confirmed using NMR spectroscopy and X-ray crystallography. The electron-withdrawing nitro and trifluoromethyl groups direct bromination to the 2-position due to meta-directing effects. Comparative analysis of coupling constants in NMR and NOE experiments can resolve positional ambiguities .

Q. What are the common applications of this compound in organic synthesis?

- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The nitro group facilitates further functionalization (e.g., reduction to amines). This compound is a precursor for pharmaceuticals and agrochemicals, particularly in constructing trifluoromethyl-substituted heterocycles .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

- Methodological Answer : Temperature control during nitration is critical to avoid by-products like dinitro derivatives. Bromination efficiency depends on the solvent (e.g., CH₂Cl₂ vs. DMF) and catalyst (e.g., FeBr₃). Microreactor systems have been shown to improve heat transfer and yield in analogous bromopyridine syntheses . Optimization studies suggest a 10–15% yield increase under continuous-flow conditions.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., signals for the trifluoromethyl group) arise from solvent or concentration differences. Researchers should cross-reference data with high-purity standards (e.g., NIST reference spectra) and use deuterated solvents consistently. Density Functional Theory (DFT) calculations can predict and validate spectral assignments .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer : Scaling up nitration-bromination sequences requires addressing exothermicity and bromine handling. A stepwise approach with in-situ quenching (e.g., Na₂S₂O₃ for excess Br₂) improves safety. Catalytic methods using Cu or Pd nanoparticles reduce stoichiometric reagent waste, as demonstrated in similar pyridine brominations .

Q. What are the implications of the trifluoromethyl group’s electronic effects on downstream reactivity?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, slowing electrophilic substitutions but enhancing nucleophilic aromatic substitutions (e.g., aminations). Computational studies (e.g., Hammett σ constants) quantify these effects, guiding reaction design for derivatives with tailored electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.